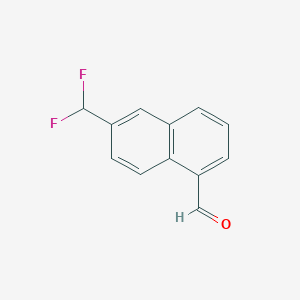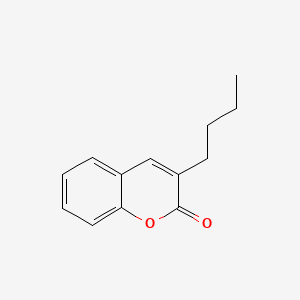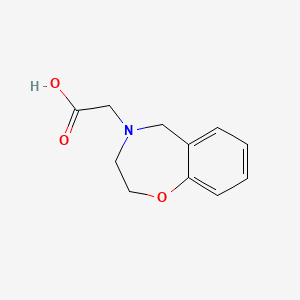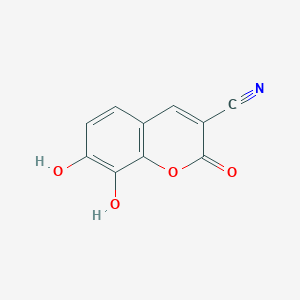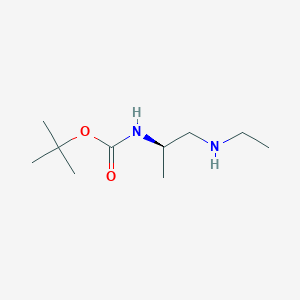
(R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-Butyl (1-(ethylamino)propan-2-yl)carbamate is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its role as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds. The compound’s structure includes a tert-butyl group, an ethylamino group, and a carbamate moiety, making it a versatile building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-(ethylamino)propan-2-yl)carbamate typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of ®-1-(ethylamino)propan-2-ol with tert-butyl chloroformate in the presence of a base such as sodium hydride or sodium bicarbonate.
Purification: The intermediate is then purified using standard techniques such as recrystallization or chromatography to obtain the final product with high purity.
Industrial Production Methods
In industrial settings, the production of ®-tert-Butyl (1-(ethylamino)propan-2-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the reaction under controlled conditions to ensure high yield and purity.
Quality Control: The product is subjected to rigorous quality control measures, including NMR, HPLC, and GC analysis, to confirm its purity and structural integrity.
Análisis De Reacciones Químicas
Types of Reactions
®-tert-Butyl (1-(ethylamino)propan-2-yl)carbamate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, water radical cations.
Reducing Agents: Lithium aluminum hydride.
Solvents: Tetrahydrofuran, ethyl acetate.
Conditions: Reactions are typically carried out at controlled temperatures (0-20°C) and under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various oxides, amines, and substituted carbamates, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
®-tert-Butyl (1-(ethylamino)propan-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ®-tert-Butyl (1-(ethylamino)propan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamate moiety can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the ethylamino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- ®-tert-Butyl (1-(methylamino)propan-2-yl)carbamate
- ®-tert-Butyl (1-(isopropylamino)propan-2-yl)carbamate
- ®-tert-Butyl (1-(butylamino)propan-2-yl)carbamate
Uniqueness
®-tert-Butyl (1-(ethylamino)propan-2-yl)carbamate is unique due to its specific chiral configuration and the presence of an ethylamino group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits different reactivity and selectivity in various chemical reactions, making it valuable in targeted synthesis and research applications .
Propiedades
Fórmula molecular |
C10H22N2O2 |
|---|---|
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
tert-butyl N-[(2R)-1-(ethylamino)propan-2-yl]carbamate |
InChI |
InChI=1S/C10H22N2O2/c1-6-11-7-8(2)12-9(13)14-10(3,4)5/h8,11H,6-7H2,1-5H3,(H,12,13)/t8-/m1/s1 |
Clave InChI |
VJRACYXJGFHJHI-MRVPVSSYSA-N |
SMILES isomérico |
CCNC[C@@H](C)NC(=O)OC(C)(C)C |
SMILES canónico |
CCNCC(C)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



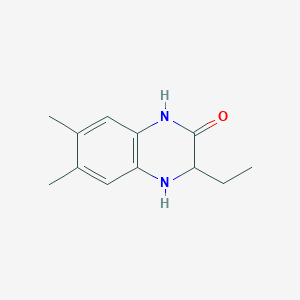

![6-Isobutyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11897903.png)
![4-Amino-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11897904.png)
